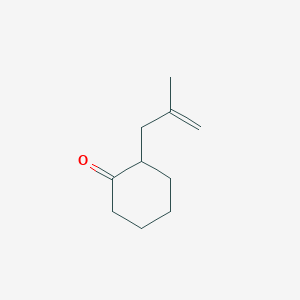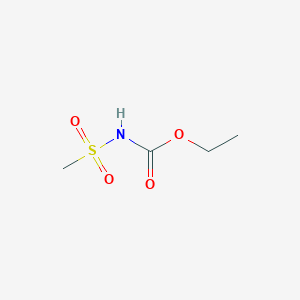![molecular formula C15H12O B8774842 4-[(E)-2-Phenylethenyl]benzaldehyde](/img/structure/B8774842.png)
4-[(E)-2-Phenylethenyl]benzaldehyde
Übersicht
Beschreibung
4-[(E)-2-Phenylethenyl]benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzaldehyde group attached to a styrene moiety. This compound is known for its distinctive structure, which includes a phenyl group connected to an ethenyl group in an E-configuration, further linked to a benzaldehyde group. The compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Wittig Reaction:
Reactants: Benzyltriphenylphosphonium chloride and benzaldehyde.
Conditions: The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Procedure: The Wittig reagent is prepared by reacting benzyltriphenylphosphonium chloride with the base to form the ylide, which then reacts with benzaldehyde to form 4-[(E)-2-Phenylethenyl]benzaldehyde.
-
Heck Reaction:
Reactants: Styrene and 4-bromobenzaldehyde.
Conditions: The reaction is catalyzed by palladium(II) acetate in the presence of a base such as triethylamine in a solvent like dimethylformamide.
Procedure: The Heck reaction involves the coupling of styrene with 4-bromobenzaldehyde to form the desired product.
Industrial Production Methods:
Industrial production of this compound often involves large-scale application of the Wittig or Heck reactions, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Conditions: Oxidation reactions are typically carried out in acidic or basic media.
Products: Oxidation of 4-[(E)-2-Phenylethenyl]benzaldehyde can lead to the formation of benzoic acid derivatives.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reduction reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Products: Reduction of the aldehyde group results in the formation of the corresponding alcohol, 4-[(E)-2-Phenylethenyl]benzyl alcohol.
-
Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Substitution reactions can be carried out under mild conditions, often in the presence of a catalyst.
Products: Halogenation of the aromatic ring can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 4-[(E)-2-Phenylethenyl]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biochemical pathways.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-Phenylethenyl]benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The simplest aromatic aldehyde, used widely in organic synthesis.
Cinnamaldehyde: Contains a similar ethenyl group but with a different substitution pattern.
4-Methoxybenzaldehyde: Similar structure with a methoxy group instead of the ethenyl group.
Uniqueness: 4-[(E)-2-Phenylethenyl]benzaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other aromatic aldehydes. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C15H12O |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-(2-phenylethenyl)benzaldehyde |
InChI |
InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-12H |
InChI-Schlüssel |
CLXSBHRRZNBTRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(1-Methylethyl)phenyl]oxy}-5-nitropyridine](/img/structure/B8774785.png)

![2-(4-Chloro-2-methoxyphenyl)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8774796.png)

![9-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B8774819.png)

![Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B8774833.png)


![Benzyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8774849.png)


